2,2-dimethyl-3-oxobutanethioic S-acid
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Overview
Description
2,2-Dimethyl-3-oxobutanethioic S-acid, also known as butanethioic acid, 2,2-dimethyl-3-oxo, is a chemical compound with the molecular formula C6H10O2S. It is characterized by its unique structure, which includes a thioic acid group and a ketone group.
Mechanism of Action
Target of Action
2-Acetylthioisobutyric Acid, also known as 2,2-dimethyl-3-oxobutanethioic S-acid, is a compound that has been found to be produced by various strains of microorganisms, including those belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis
Mode of Action
It is known that the compound is produced through the hydrolysis of methyl esters . This process is catalyzed by enzymes such as 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . The enzyme recognizes the configuration at the 2-position and selectively hydrolyzes the methyl esters .
Biochemical Pathways
It is known that the compound is produced through the hydrolysis of methyl esters , which suggests that it may be involved in ester metabolism pathways.
Result of Action
It is known that the compound is a key intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as captopril and alacepril . These inhibitors are used to treat hypertension and congestive heart failure .
Action Environment
The action of 2-Acetylthioisobutyric Acid can be influenced by various environmental factors. For instance, the production of the compound by microorganisms can be affected by the pH and temperature of the environment . Specifically, the compound has been found to be produced in high yield by Pseudomonas fluorescens at a pH of 6.6 and a temperature of 25°C .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Acetylthioisobutyric Acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found in strains belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis . A strain of Pseudomonas fluorescens, IFO 3081, was selected as the best microorganism for producing 2-Acetylthioisobutyric Acid .
Cellular Effects
It is known that lactone compounds, which are similar to 2-Acetylthioisobutyric Acid, play important roles in organisms . These compounds are synthesized and metabolized enzymatically in vivo . Several enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported . They might play important roles in the metabolism of lactones and related compounds .
Molecular Mechanism
It is known that Esterase (EST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl DL-β-acetylthioisobutyrate (DL-MATI) to produce D-β-acetylthioisobutyric Acid . The EST gene was cloned and expressed in Escherichia coli; the recombinant protein is a non-disulfide-linked homotrimer with a monomer molecular weight of 33,000 in both solution and crystalline states, indicating that these ESTs function as trimers .
Temporal Effects in Laboratory Settings
It is known that the cells having activity (558 units/g of dry cells) could be easily prepared by cultivation at 25°C at pH 6.6 for 24 hr in a glucose-containing medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid typically involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with a sulfur-containing reagent. One common method is the reaction of 2,2-dimethyl-3-oxobutanoic acid with hydrogen sulfide (H2S) under acidic conditions to introduce the thioic acid group .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxobutanethioic S-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioic acid group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-oxobutanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-oxobutanoic acid: Similar in structure but lacks the thioic acid group.
2,2-Dimethyl-3-oxobutanethioic acid: Similar but with different substituents on the thioic acid group.
Properties
IUPAC Name |
2,2-dimethyl-3-oxobutanethioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIFPICNYSQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721573 |
Source
|
Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135937-96-1 |
Source
|
Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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